Formylvalylglycine
Overview
Description
Formylvalylglycine is a dipeptide compound consisting of formylated valine and glycine. It is primarily known for its role in the biosynthesis of gramicidin A, an antibiotic peptide produced by Bacillus brevis . This compound is significant in the study of peptide synthesis and enzymatic reactions involving amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: Formylvalylglycine is synthesized through enzymatic processes. The synthesis involves the activation of valine and glycine as thioesters, followed by formylation in the presence of formyltetrahydrofolic acid . The formylated valine is then transferred to the glycine moiety, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily studied in laboratory settings for research purposes. The enzymatic synthesis method described above is the most common approach used in research laboratories .
Chemical Reactions Analysis
Types of Reactions: Formylvalylglycine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form hydroxymethyl derivatives.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Formylvalylglycine has several scientific research applications, including:
Mechanism of Action
Formylvalylglycine exerts its effects through enzymatic processes. The compound is involved in the initiation of gramicidin A biosynthesis. The enzyme component I activates valine and glycine, binds them as thioesters, and formylates valine in the presence of formyltetrahydrofolic acid . The formylated valine is then transferred to glycine, forming this compound. This process is crucial for the elongation of the peptide chain in gramicidin A biosynthesis .
Comparison with Similar Compounds
Formylvalylglycine is unique due to its specific role in the biosynthesis of gramicidin A. Similar compounds include:
Formylvaline: Another formylated amino acid involved in peptide synthesis.
Formylglycine: A compound used in the study of protein modification and bioconjugation.
Formylmethionine: An initiator amino acid in protein synthesis in prokaryotes.
This compound stands out due to its specific involvement in the biosynthesis of an antibiotic peptide, making it a valuable compound for research in enzymology and peptide synthesis .
Properties
IUPAC Name |
2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)7(10-4-11)8(14)9-3-6(12)13/h4-5,7H,3H2,1-2H3,(H,9,14)(H,10,11)(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRXIJLJOQPLOG-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939318 | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803-57-2 | |
Record name | Glycine, N-(N-formyl-L-valyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formylvalylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001803572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Hydroxy-2-[(hydroxymethylidene)amino]-3-methylbutylidene}glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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